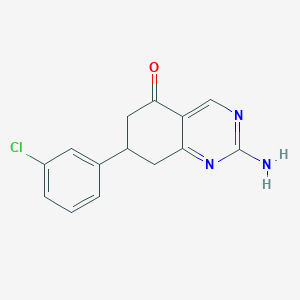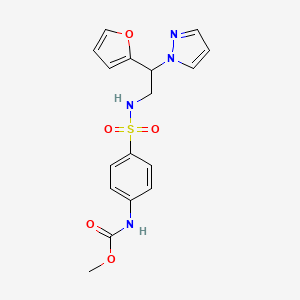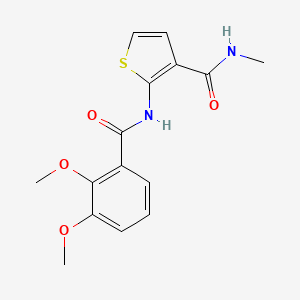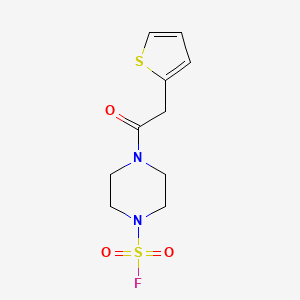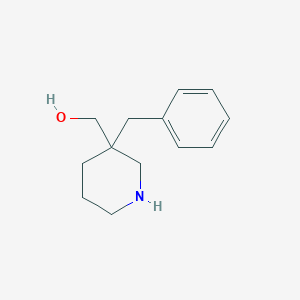![molecular formula C17H20N4S2 B2954321 3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine CAS No. 477863-56-2](/img/structure/B2954321.png)
3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C17H20N4S2 and its molecular weight is 344.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic and sulfur-containing compounds .
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets through its aromatic rings and sulfur-containing groups. The tert-butyl group may provide steric hindrance, influencing the compound’s binding affinity and selectivity
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the lack of specific information in the search results, it’s difficult to provide a detailed description of these effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s sulfur-containing groups might be sensitive to oxidation under certain conditions .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-17(2,3)13-8-6-12(7-9-13)11-23-16-20-19-15(21(16)18)14-5-4-10-22-14/h4-10H,11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHCZENOWPBTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2954238.png)
![4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2954240.png)
![4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid](/img/structure/B2954244.png)
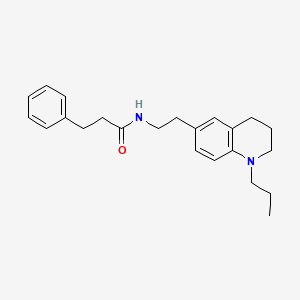
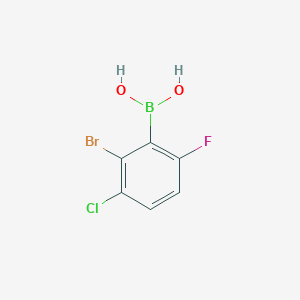
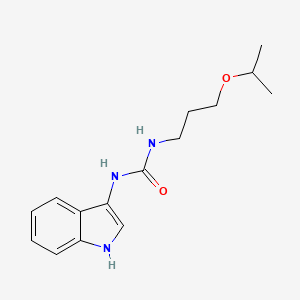
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2954253.png)
![4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2954255.png)
